Commercial Purity Profile: Higher NLT 98% Specification Offers Procurement Advantage Over 95% Grades
The target compound is commercially available with a 'Not Less Than (NLT) 98%' purity specification from multiple suppliers , whereas common analogs such as (3-Isopropoxyphenyl)boronic acid and (4-Methylphenyl)boronic acid are typically supplied at ≥95% purity . This 3% minimum purity differential reduces the burden of impurity profiling and downstream purification in sensitive synthetic sequences, a key consideration for medicinal chemistry and process development groups where trace heteroatom or protodeboronation byproducts can poison catalysts or complicate purification [1].
| Evidence Dimension | Minimum commercial purity specification |
|---|---|
| Target Compound Data | NLT 98% (reported as 98+% from multiple suppliers) |
| Comparator Or Baseline | 3-Isopropoxyphenylboronic acid: ≥95%; 4-Methylphenylboronic acid: 97%; 3-Methoxy-4-methylphenylboronic acid: NLT 98% |
| Quantified Difference | +3% purity for target vs. 95% grades; parity with the methoxy analog |
| Conditions | Commercial vendor specifications (AKSci, MolCore, Leyan, Sigma-Aldrich, CymitQuimica) |
Why This Matters
Higher minimum purity specifications reduce the risk of reaction failure due to inhibitory impurities and minimize the need for pre-reaction purification, directly lowering total cost of ownership in multistep syntheses.
- [1] Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. Journal of the American Chemical Society, 139(37), 13156–13165. View Source
